molecular formula C28H32ClFN4O B2844341 2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide CAS No. 946286-81-3

2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide

Cat. No.: B2844341
CAS No.: 946286-81-3
M. Wt: 495.04
InChI Key: XWQPYXJHJIUJQX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide is a useful research compound. Its molecular formula is C28H32ClFN4O and its molecular weight is 495.04. The purity is usually 95%.
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Scientific Research Applications

Synthetic and Biological Potentials

This compound, as part of the broader family of N-derivatives of chlorophenoxyacetamide, shows potential in various scientific research applications. The structural and physical characterization of such compounds, including their powder diffraction data, supports their utility as potential pesticides, showcasing the diverse applications of these N-derivatives in agriscience and chemistry. These derivatives exhibit significant promise due to their structural complexity and bioactivity, underlining their potential in creating more effective and environmentally friendly pest control solutions (Olszewska et al., 2011).

Antiallergic and Antihistaminic Activities

Investigations into similar structural analogs of the compound reveal its potential in mediating antiallergic and antihistaminic effects. Specifically, compounds within this structural class have been evaluated for their efficacy in passive foot anaphylaxis and guinea pig anaphylaxis assays, indicative of their antiallergic capabilities. This aligns with the broader research interest in piperazine derivatives for their selective histamine receptor antagonism, which is crucial for treating allergic reactions, including urticaria and allergic rhinitis (Walsh et al., 1990).

Antimicrobial and Anticancer Potential

Further research into related compounds emphasizes their antimicrobial and anticancer activities. A study on synthesized derivatives highlighted significant antimicrobial effectiveness against standard pathogens, paralleled by notable anticancer activity in vitro. Such findings suggest the potential of these compounds in therapeutic applications against microbial infections and cancer, contributing to the ongoing search for novel, efficacious treatment options (Mehta et al., 2019).

Analgesic Applications

Moreover, the analgesic properties of structurally related compounds, as demonstrated through in vivo models of pain, suggest a promising avenue for the development of new pain management therapies. The ability of these compounds to inhibit sodium channels in dorsal root ganglia neurons highlights their potential utility in treating inflammatory and neuropathic pain, expanding the therapeutic applications of this chemical class (Kam et al., 2012).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32ClFN4O/c1-32(2)25-11-5-22(6-12-25)27(20-31-28(35)19-21-3-7-23(29)8-4-21)34-17-15-33(16-18-34)26-13-9-24(30)10-14-26/h3-14,27H,15-20H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQPYXJHJIUJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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